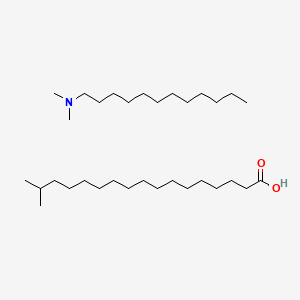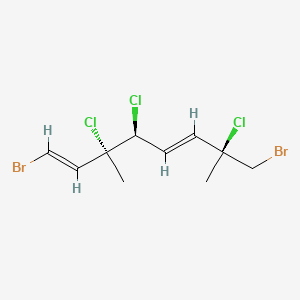
1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (1E,3R*,4S*,5E,7S*)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (1E,3R*,4S*,5E,7S*)- is a complex organic compound characterized by multiple halogen substitutions and a diene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (1E,3R*,4S*,5E,7S*)- typically involves multiple steps, including halogenation and diene formation. One common approach is the halogenation of a suitable diene precursor, followed by selective bromination and chlorination under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the desired compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (1E,3R*,4S*,5E,7S*)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less substituted dienes.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce less halogenated dienes.
Applications De Recherche Scientifique
1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (1E,3R*,4S*,5E,7S*)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (1E,3R*,4S*,5E,7S*)- involves its interaction with molecular targets through its halogen atoms and diene structure. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Octadiene, 3,7-dimethyl-: A similar diene compound with fewer halogen substitutions.
4,8-Dibromo-1,1,7-trichloro-3,7-dimethyl-2,5-octadiene: Another halogenated diene with a different substitution pattern.
(1E,3R,4S,5E)-1,4,8-Tribromo-3,7-dichloro-3,7-dimethyl-1,5-octadiene: A related compound with additional bromine atoms.
Uniqueness
1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (1E,3R*,4S*,5E,7S*)- is unique due to its specific stereochemistry and the combination of bromine and chlorine atoms
Propriétés
Numéro CAS |
72748-89-1 |
|---|---|
Formule moléculaire |
C10H13Br2Cl3 |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
(1E,3R,4S,5E,7S)-1,8-dibromo-3,4,7-trichloro-3,7-dimethylocta-1,5-diene |
InChI |
InChI=1S/C10H13Br2Cl3/c1-9(14,7-12)4-3-8(13)10(2,15)5-6-11/h3-6,8H,7H2,1-2H3/b4-3+,6-5+/t8-,9-,10+/m0/s1 |
Clé InChI |
XSMHHESOHBEVBV-ULZRVHDFSA-N |
SMILES isomérique |
C[C@@](CBr)(/C=C/[C@@H]([C@@](C)(/C=C/Br)Cl)Cl)Cl |
SMILES canonique |
CC(CBr)(C=CC(C(C)(C=CBr)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


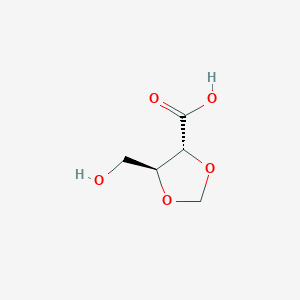
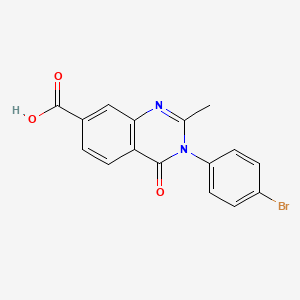
![2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]-](/img/structure/B14457531.png)
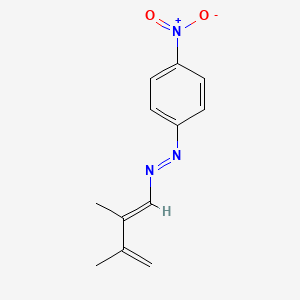
![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)
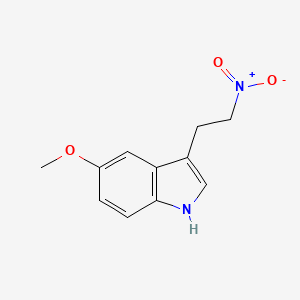
![9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-](/img/structure/B14457559.png)

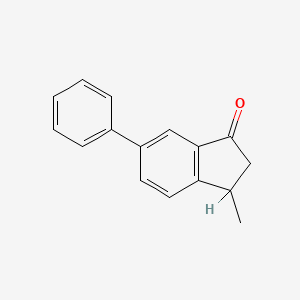
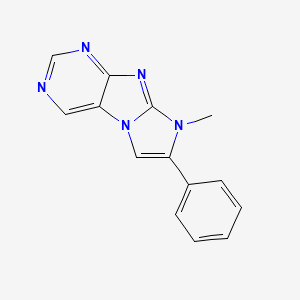
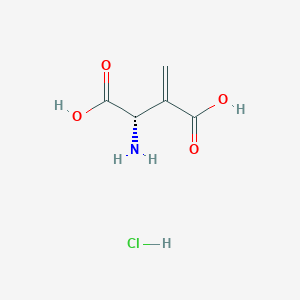

![2-Ethyl-3,3-dimethyl-N-[2-(4-methylphenyl)propan-2-yl]butanamide](/img/structure/B14457579.png)
